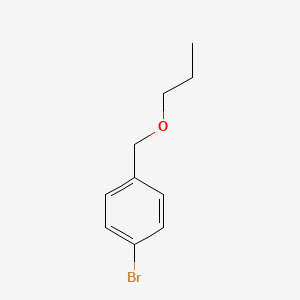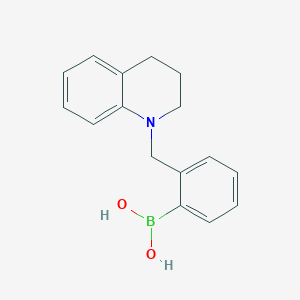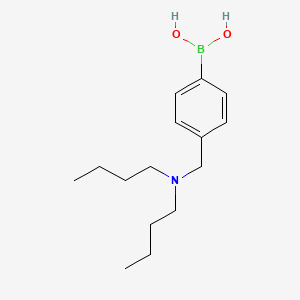
(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H14BFO4. This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of both fluorine and boronic acid functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation . One common method includes the reaction of 5-fluoro-2-((2-methoxyethoxy)methyl)phenyl) with a boron source under controlled conditions to introduce the boronic acid group . The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, where the addition of a B-H bond over an alkene or alkyne is rapid and efficient . The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications in pharmaceuticals and materials science .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized aromatic compounds .
Applications De Recherche Scientifique
(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an electrophilic partner to form a new carbon-carbon bond . This process is crucial in the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the methoxyethoxy group enhances its solubility and stability, making it a valuable intermediate in various synthetic applications .
Propriétés
IUPAC Name |
[5-fluoro-2-(2-methoxyethoxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO4/c1-15-4-5-16-7-8-2-3-9(12)6-10(8)11(13)14/h2-3,6,13-14H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQLLLGBSKKXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COCCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-3-[(tert-butoxy)methyl]benzene](/img/structure/B7867259.png)



![1-Bromo-2-[(n-butyloxy)methyl]benzene](/img/structure/B7867268.png)

![1-Bromo-3-[(n-pentyloxy)methyl]benzene](/img/structure/B7867292.png)
![B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid](/img/structure/B7867310.png)




![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B7867352.png)
